molecular formula C14H13NO2 B12016847 (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime

(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime

Cat. No.: B12016847
M. Wt: 227.26 g/mol
InChI Key: SSIHOUYNCPXGKK-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime is a significant chemical intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor in the synthesis of complex heterocyclic systems. This compound is utilized in a one-pot synthesis to produce Oxazepam, a well-known 1,4-benzodiazepine, via an intermediate that undergoes a Polonovski Rearrangement . Benzodiazepines and their novel derivatives are a major area of investigation due to their diverse biological activities, which include anxiolytic, anticonvulsant, and analgesic effects, primarily through modulation of the GABAA receptor . Researchers value this oxime compound for developing new chemical entities (NCEs), particularly 2-substituted 1,4-benzodiazepines, which have shown promising antidepressant and anti-nociceptive activities in initial in vivo studies . The structural motif of substituted benzophenone oximes is also of interest in materials science, for instance, in the development of oxime sulfonate derivatives which can act as photoacid generators in photoresist applications . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C14H13NO2/c1-10-7-8-12(13(16)9-10)14(15-17)11-5-3-2-4-6-11/h2-9,16-17H,1H3/b15-14+

InChI Key

SSIHOUYNCPXGKK-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

In a typical procedure, the ketone (1.0 equiv) is dissolved in ethanol or methanol, followed by the addition of hydroxylamine hydrochloride (1.5–2.0 equiv) and pyridine (5.0 equiv) as a base. The mixture is heated under reflux for 8–16 hours, with reaction progress monitored by thin-layer chromatography (TLC). For example, Evitachem’s protocol specifies refluxing in ethanol with hydrochloric acid catalysis, yielding the oxime in 72–85% purity after recrystallization.

Key parameters:

  • Solvent: Methanol or ethanol (10 mL per mmol of ketone)

  • Temperature: 80°C for methanol-based systems; 78°C for ethanol

  • Acid catalyst: Hydrochloric acid (0.5–1.0 equiv) or pyridine

Stereoselectivity and Isomer Control

The (E)-isomer predominates due to thermodynamic stabilization from intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent phenolic -OH group. Nuclear magnetic resonance (NMR) analysis of crude products typically shows >90% (E)-isomer content, with residual (Z)-isomer removed via recrystallization from ethanol/water mixtures.

Advanced Catalytic Methods

Palladium-Mediated Amination

Aminopalladation strategies, as described in the RSC’s Chemical Communications, enable one-pot synthesis of functionalized oximes. For example:

  • The ketone undergoes Sonogashira coupling with alkynes in the presence of Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Subsequent oxime formation via hydroxylamine hydrochloride yields complex derivatives, though this method is primarily used for BODIPY dye precursors.

Typical conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂/CuI

  • Solvent: Dichloromethane/triethylamine (3:1)

  • Yield: 60–75% for coupled products

Metal-Free Oxime Functionalization

Recent protocols avoid transition metals by employing perfluorobenzoyl chloride for oxime activation. For example:

  • The oxime is treated with 2,3,4,5,6-pentafluorobenzoyl chloride (1.3 equiv) in dry dichloromethane at 0°C.

  • Triethylamine (2.0 equiv) is added to neutralize HCl byproducts.

This method achieves 85–90% conversion to acylated intermediates, which are precursors for further reactions.

Purification and Characterization

Recrystallization Techniques

Crude oxime is purified via sequential solvent systems:

  • Primary recrystallization: Ethyl acetate/n-hexane (1:4) removes polymeric impurities.

  • Secondary recrystallization: Methanol/water (3:1) enhances (E)-isomer purity to >98%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.96 (s, 1H, -OH), 7.69–7.25 (m, aromatic protons), 2.41 (s, 3H, -CH₃).

  • IR (KBr): ν = 3250 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), 1595 cm⁻¹ (aromatic C=C).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Isomer Ratio (E:Z)Key Advantage
Classical Condensation72–8590–9595:5Cost-effective, scalable
Palladium-Catalyzed60–7585–9090:10Functional group tolerance
Acylation-Activated80–8892–9597:3Enables downstream derivatization

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale syntheses employ closed-loop methanol distillation to reduce waste. For every 1 kg of oxime produced, 8–10 L of methanol is recovered and reused.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors reduce reaction times from hours to minutes. Preliminary data show:

  • Residence time: 12 minutes vs. 8 hours batchwise

  • Yield improvement: 89% vs. 72%

Biocatalytic Oxime Formation

Engineered E. coli expressing oxime synthetases achieve 40–50% conversion at 37°C, though industrial viability remains limited .

Chemical Reactions Analysis

Types of Reactions

(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

The compound exhibits a range of biological activities that make it a valuable tool in biochemical research:

  • Anticancer Activity : Research indicates that compounds containing oxime moieties can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, specific derivatives have shown potent inhibitory effects on human lung adenocarcinoma cells (A549) in vivo .
    CompoundIC50 (µM)Cancer TypeMechanism of Action
    Oxime A0.87LeukemiaApoptosis induction
    Oxime B0.04Lung adenocarcinomaCell cycle arrest
    Oxime C0.1Breast cancerDownregulation of Bcl-xL
  • Antifungal Activity : The compound has demonstrated antifungal properties by inhibiting fungal hyphae formation and disrupting membrane permeability in Candida species. In vitro studies revealed effective elimination of Candida strains resistant to conventional treatments .
    Fungal StrainMinimum Inhibitory Concentration (MIC)
    Candida albicans1 µg/mL
    Candida glabrata0.5 µg/mL
  • Anti-inflammatory Activity : Studies suggest that oximes can inhibit pro-inflammatory cytokines and reduce oxidative stress markers. Specific derivatives have been shown to modulate signaling pathways involved in inflammation, indicating potential therapeutic applications .

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its chemical stability and reactivity make it suitable for various industrial processes .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Anticancer Study : A study involving A549 cells demonstrated that treatment with this compound led to significant tumor growth inhibition compared to control groups, showcasing its potential as an anticancer agent .
  • Fungal Resistance Study : In vitro experiments showed that the compound effectively eradicated clinical isolates of Candida species that were resistant to standard antifungal treatments like ketoconazole, suggesting its utility in overcoming drug resistance .

Mechanism of Action

The mechanism of action of (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compounds with varying substituents on the phenyl rings (Table 1) exhibit distinct physical and spectral properties:

Compound (ID) Substituents Melting Point (°C) Yield (%) Key Spectral Features (¹H-NMR) Reference
Target Compound 2-hydroxy-4-methylphenyl, phenyl Not reported Not reported Hydroxy (δ ~12 ppm), methyl (δ ~2.3 ppm) -
31b () 4-methoxyphenyl, 3-phenylpyrazole 244–246 86 Methoxy (δ ~3.8 ppm), pyrazole NH (δ ~10 ppm)
31c () 4-chlorophenyl, 3-phenylpyrazole 230–232 84 Chlorine substituent, aromatic H (δ ~7.5 ppm)
(4-Chlorophenyl)(furan-2-yl)methanone oxime () 4-chlorophenyl, furan Not reported Not reported Furan protons (δ ~6.5–7.5 ppm), chloroaryl H

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in 31c) lower melting points compared to electron-donating groups (e.g., OMe in 31b) due to reduced crystal lattice stability .
  • Heterocyclic substituents (e.g., furan in ) introduce unique NMR signals and may enhance bioactivity .

Heterocyclic Methanone Oximes

Incorporation of heterocycles influences both chemical reactivity and biological activity:

Compound (ID) Heterocycle Biological Activity Reference
(1,3-benzothiazol-2-yl)(phenyl)methanone oxime (58, ) Benzothiazole Antimycobacterial (Mycobacterium tuberculosis)
Thioaryl naphthylmethanone oxime ether (MND, ) Naphthyl, thioaryl Anticancer (breast cancer xenografts)
Target Compound Phenyl, hydroxy-methylphenyl Not reported -

Key Observations :

  • Benzothiazole derivatives () show promise against tuberculosis, likely due to enhanced membrane permeability from the heterocycle .
  • Naphthyl-thioaryl oxime ethers () exhibit potent anticancer activity via EGFR pathway modulation, suggesting that bulky substituents improve target specificity .

Alkoxy and Hydroxy Substitutions

Alkoxy chain length and hydroxy positioning modulate solubility and bioactivity:

Compound (ID) Substituents Molecular Weight Application Reference
4-Methoxyacetophenone oxime () 4-methoxyphenyl 165.19 Pharmaceutical intermediate
(4-(Dodecyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime () Dodecyloxy chain 369.51 Surfactant or lipid-soluble drug candidate
Target Compound 2-hydroxy-4-methylphenyl 227.26 Potential antifungal/antimicrobial agent -

Key Observations :

  • Long alkoxy chains (e.g., dodecyloxy in ) increase hydrophobicity, enhancing membrane permeability .
  • Methoxy groups () improve metabolic stability compared to hydroxyl groups .

Stereochemical Considerations

The E-configuration of the oxime group is critical for activity, as seen in fluvoxamine () and ridogrel (), where stereochemistry dictates receptor binding . highlights that Z-isomers of oximes (e.g., 2a) exhibit distinct spectral properties (e.g., green vs.

Biological Activity

(E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime, commonly referred to as an oxime derivative of benzophenone, exhibits a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and potential anticancer properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzophenone core with a hydroxyl group and an oxime functional group, which enhances its reactivity and biological interactions. The structural formula can be represented as follows:

 E 2 hydroxy 4 methylphenyl phenyl methanone oxime\text{ E 2 hydroxy 4 methylphenyl phenyl methanone oxime}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
  • Metal Ion Coordination : The compound can coordinate with metal ions, influencing enzymatic activity and biochemical pathways.
  • Antioxidant Activity : Its structure allows it to act as a free radical scavenger, which may contribute to its protective effects against oxidative stress.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxime derivatives against various pathogens. For instance, the compound has shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the micromolar range. A comparative analysis is presented in Table 1.

CompoundTarget BacteriaMIC (µg/mL)Reference
(E)-OximeStaphylococcus aureus32da Silva et al.
ControlCiprofloxacin16Ibrahim et al.

Antifungal Activity

Oxime derivatives have also demonstrated antifungal properties. For example, compounds similar to this compound have been shown to inhibit the growth of Candida albicans, affecting biofilm formation and cellular integrity. The mechanism involves disruption of membrane permeability and downregulation of protein kinases involved in cellular signaling pathways .

Anti-inflammatory Activity

Research indicates that the compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases. The effectiveness of similar compounds is summarized in Table 2.

CompoundInflammatory ModelEffectivenessReference
(E)-OximeLPS-induced inflammationSignificant reductionKhanum et al.
ControlDexamethasoneStandard treatmentKhanum et al.

Case Studies and Applications

  • Antimicrobial Applications : A study conducted on various oxime derivatives indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Cancer Research : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis. In vitro assays demonstrated cytotoxic effects on several cancer cell lines .
  • Veterinary Medicine : The application of similar oximes in veterinary medicine has shown promise as feed additives for controlling parasitic infections in livestock, highlighting the versatility of these compounds beyond human health applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (E)-(2-hydroxy-4-methylphenyl)(phenyl)methanone oxime?

The compound is typically synthesized via enantioselective allylation of diphenylmethanone oxime derivatives, followed by halocyclization to form isoxazolidine products. Key steps include:

  • Allylation : Reaction of diphenylmethanone oxime with allylic acetates (e.g., (E)-1,3-diphenylallyl acetate) using palladium catalysts like (PdCl(C₃H₅))₂ and chiral phosphine ligands (e.g., (R)-BINAP derivatives) .
  • Purification : Column chromatography to isolate intermediates, with strict time constraints (<24 hours) to prevent racemization .
  • Cyclization : Treatment with Br⁺(coll)₂PF₆⁻ under dry CH₂Cl₂, followed by quenching with Na₂S₂O₅ to stabilize products .

Q. Which analytical techniques are critical for characterizing this oxime and its derivatives?

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation, IR for oxime (N–O) and hydroxyl (O–H) group identification .
  • Mass Spectrometry : HRMS-ESI to confirm molecular formulae (e.g., [M+H]⁺ peaks) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement, SHELXTL for visualization) to determine crystal structures and absolute configurations .

Q. What reaction conditions optimize yield in halocyclization steps?

  • Catalyst Loading : Reducing catalyst load from 5 mol% to 2.5 mol% improved enantiomeric excess (e.g., from 55% to 86% for para-substituted derivatives) .
  • Additives : 2,4,6-Collidine (1 equiv) suppresses racemization by stabilizing intermediates .
  • Solvent : Anhydrous CH₂Cl₂ minimizes side reactions during cyclization .

Advanced Research Questions

Q. How do steric and electronic effects influence enantiomeric excess (e.e.) in derivatives?

  • Steric Hindrance : Ortho-substituted derivatives (e.g., di-o-tolyl) show reduced e.e. (30%) due to steric clashes during cyclization .
  • Electronic Effects : Para-methoxy groups increase oxime bond instability, lowering e.e. (45%) .
  • Substituent Comparison :
Substituent Positione.e. (%)Yield (%)
Para-methyl9169
Ortho-methyl3038
Para-methoxy4547
Data derived from optimized allylation/cyclization protocols .

Q. What strategies mitigate racemization during multi-step synthesis?

  • Timing : Immediate purification and cyclization (<24 hours) of allyl oxime intermediates .
  • Protection : N-protection (e.g., using Boc groups) stabilizes intermediates .
  • Additives : Collidine buffers acidic byproducts, preserving stereochemical integrity .

Q. How does hydrogen bonding govern crystal packing in oxime derivatives?

  • Dimer Formation : Centrosymmetric dimers via bifurcated O–H⋯N/O–H⋯O bonds stabilize crystal lattices .
  • C–H⋯π Interactions : Enhance supramolecular assembly, observed in polymorphs of pyridyl oximes .
  • Graph Set Analysis : Etter’s formalism predicts hydrogen-bonding patterns, aiding in crystal engineering .

Q. Why do certain derivatives exhibit polymorphic behavior?

  • Crystallization Conditions : Slow evaporation from CH₂Cl₂ vs. rapid precipitation can yield distinct polymorphs (e.g., space groups P2₁/n vs. C2/c) .
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 67.7° vs. 37.5°) dictate packing efficiency .

Methodological Considerations

  • Crystallography Workflow :

    • Data Collection : Use SMART/SAINT for diffraction data .
    • Structure Solution : SHELXS-97 for phase determination .
    • Refinement : SHELXL-97 with anisotropic displacement parameters .
    • Validation : Check R-factors (e.g., R₁ < 0.068) and data-to-parameter ratios (>12:1) .
  • Troubleshooting Low e.e. :

    • Screen chiral ligands (e.g., BINAP vs. PHOX).
    • Adjust solvent polarity (e.g., MeCN vs. THF) to modify transition-state geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.